4-(4-ethylphenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine
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Overview
Description
4-(4-ethylphenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonyl group attached to an ethylphenyl ring, a methoxypropyl group, and a dioxothiolan ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine typically involves multiple steps, including the formation of the sulfonyl group, the attachment of the ethylphenyl ring, and the incorporation of the methoxypropyl group. Common reagents used in these reactions include sulfonyl chlorides, ethylbenzene derivatives, and methoxypropylamines. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-ethylphenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine
- 4-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine
- 4-(4-bromophenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine
Uniqueness
4-(4-ethylphenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S2/c1-3-13-5-7-14(8-6-13)24(20,21)16-12-23(18,19)11-15(16)17-9-4-10-22-2/h5-8,15-17H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSPKQPMGXAJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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